molecular formula C16H19ClN2O B14870375 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B14870375
M. Wt: 290.79 g/mol
InChI Key: JYYGLOIYBKYPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and a piperidine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Piperidine Substitution: The final step involves the alkylation of the quinoline core with 2-methylpiperidine. This can be done using a suitable base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival. In cancer research, it interferes with cell division and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
  • 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol exhibits unique properties due to the specific positioning of the methyl group on the piperidine ring. This structural variation can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

5-chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C16H19ClN2O/c1-11-5-2-3-8-19(11)10-12-9-14(17)13-6-4-7-18-15(13)16(12)20/h4,6-7,9,11,20H,2-3,5,8,10H2,1H3

InChI Key

JYYGLOIYBKYPCE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

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